5-Heneicosylresorcinol

Cytotoxicity Safety assessment Structure-activity relationship

Researchers quantifying whole grain dietary biomarkers require authentic AR C21:0 reference standards; generic substitution among alkylresorcinol homologs is analytically invalid due to strict chain-length-dependent physicochemical properties. 5-Heneicosylresorcinol (C21:0) resolves this as the predominant AR homolog in wheat grains, serving as a validated biomarker for food authenticity and intake studies. • Validated target for LC-MS/GC-MS quantification; fluorescence detection limit reaches 1.14 ng·mL⁻¹ via MIP-based ratiometric sensors. • Low-cytotoxicity baseline (IC50 = 2142 µM in L929 fibroblasts)-12.5-fold safer than the C17:0 homolog-for toxicological screening. • Superior G3PDH inhibitor in 3T3-L1 adipocyte differentiation; defined nematicidal ED50 = 30 µg/mL against C. elegans. Supplied with full Certificate of Analysis;≥98% purity; immediate global dispatch.

Molecular Formula C27H48O2
Molecular Weight 404.7 g/mol
CAS No. 70110-59-7
Cat. No. B162298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Heneicosylresorcinol
CAS70110-59-7
Molecular FormulaC27H48O2
Molecular Weight404.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCCC1=CC(=CC(=C1)O)O
InChIInChI=1S/C27H48O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-22-26(28)24-27(29)23-25/h22-24,28-29H,2-21H2,1H3
InChIKeyBLHLKJLSYHEOGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

5-Heneicosylresorcinol (AR C21:0) from Cereal Bran


5-Heneicosylresorcinol (AR C21:0) is a long-chain 5-n-alkylresorcinol with a 21-carbon saturated alkyl chain attached to the resorcinol ring [1]. It belongs to the alkylresorcinol (AR) family, a group of non-isoprenoid phenolic lipids predominantly localized in the outer bran layer of cereal grains, including wheat, rye, triticale, and barley [2]. As the primary AR homolog in whole wheat grains, it serves as a validated biomarker for whole grain dietary intake and food authenticity verification [3].

1 Reported whole grain dietary biomarker and food authenticity verification context
2 Long-chain phenolic lipid; C21:0 5-n-alkylresorcinol from cereal bran
3 Predominant AR homolog in wheat matrices; analytical standard workflow

5-Heneicosylresorcinol: Alkyl Chain Length Specificity


Generic substitution among 5-n-alkylresorcinol homologs is scientifically invalid due to the strict alkyl chain length-dependence of their physicochemical properties and biological activities. The amphiphilic nature of ARs, governed by the balance between the hydrophobic alkyl tail and the hydrophilic resorcinol head, dictates their membrane interactions, subcellular localization, and ultimate biological effects [1]. Quantitative structure-activity relationship (SAR) studies across the C9:0 to C25:0 homolog series reveal that specific alkyl chain lengths optimize distinct activities: while C13:0-C15:0 maximize antiproliferative effects against colon cancer cells, C21:0 uniquely minimizes cytotoxicity to normal fibroblasts while retaining functional efficacy in metabolic and anti-inflammatory assays [2][3]. Therefore, selecting a shorter-chain analog for a safety-sensitive application, or a longer-chain analog for biomarker studies, will yield biologically and analytically incompatible results.

Target 5-Heneicosylresorcinol (C21:0)
Shorter-chain ARs May exhibit different cytotoxicity profile in normal cell models; alkyl chain length directly governs reported membrane interactions
Other AR homologs Biomarker specificity cannot be replicated; only C21:0 predominates in wheat grain AR profiles for food authentication
Generic substitution Chain-length-dependent SAR may shift reported anti-adipogenic, antifungal, and nematicidal activity context

5-Heneicosylresorcinol: Comparative Data vs Homologs


Cytotoxicity in Normal Fibroblast Model

Among five naturally occurring 5-n-alkylresorcinol homologs (C17:0, C19:0, C21:0, C23:0, C25:0) tested against mouse fibroblast L929 cells per ISO 10993-5:2009 biocompatibility standards, 5-heneicosylresorcinol (C21:0) exhibited an IC50 value of 2142 µM, representing the lowest cytotoxicity of the series [1]. The C17:0 homolog was most cytotoxic at IC50 = 171 µM. The C19:0 homolog showed IC50 = 283 µM, and C23:0 showed IC50 = 358 µM [1]. This confirms a quadratic SAR where the 21-carbon chain length confers optimal safety margins for normal cell viability.

Cytotoxicity in Fibroblast Model
Head-to-head
IC50 = 2142 µM (C21:0) vs 171 µM (C17:0)
Reported lower cytotoxicity context among tested homologs in L929 model
12.5-fold difference vs C17:0; ISO 10993-5 method
Cytotoxicity Safety assessment Structure-activity relationship Normal cell viability

Prevention of Triglyceride Accumulation in Adipocytes

In a comparative study of 5-n-alk(en)ylresorcinols isolated from wheat and rye bran, 5-heneicosylresorcinol was explicitly identified as the most effective compound for both inhibiting glycerol-3-phosphate dehydrogenase (G3PDH) activity and preventing triglyceride accumulation in 3T3-L1 cells [1]. The study concluded that the potential to prevent triglyceride accumulation increases with the hydrophobicity of the phenolic inhibitor, directly linking the longer C21 alkyl chain to superior anti-adipogenic efficacy relative to shorter-chain homologs within the tested series [1].

Anti-Adipogenic Activity Rank
Reported
Top-ranked among tested AR homologs in 3T3-L1 model
Supports lipid metabolism assay context; rank-order potency reported
Exact quantitative inhibition not numerically reported
Metabolic regulation Triglyceride synthesis Adipocyte differentiation Obesity research

Whole-Grain Biomarker Validation

5-Heneicosylresorcinol (C21:0) predominates among the five 5-n-alkylresorcinol derivatives detected in the AR profiles of spring and winter wheat cultivars [1]. This quantitative predominance establishes C21:0 as the most analytically relevant homolog for food authentication and biomarker studies. A 2024 study selected C21:0 as the target analyte for a novel ratiometric fluorescence sensor due to its status as the 'primary alkylresorcinol homologue in whole wheat grains' [2]. The sensor achieved a detection limit of 1.14 ng·mL⁻¹ and linear responses from 0.005-80 μg·mL⁻¹, enabling precise quantification in real whole wheat food samples and grains [2].

Whole-Grain Biomarker Method
Method context
Predominant AR in wheat cultivars; LOD 1.14 ng/mL
Supports food authentication analytical method development
MIP-based ratiometric fluorescence sensor; multiple wheat varieties
Biomarker Whole grain authentication Analytical standard Food chemistry

Nematicidal Activity in C. elegans Model

5-Heneicosylresorcinol demonstrates dose-dependent nematicidal activity against three nematode species, with ED50 values of 80 μg/mL against Panagrellus redivivus, 30 μg/mL against Caenorhabditis elegans, and 180 μg/mL against Bursaphelenchus xylophilus [1]. The highest potency (lowest ED50) was observed against C. elegans, a model organism extensively used in anthelmintic drug discovery.

Nematicidal ED50 Profile
Data to verify
ED50 = 30 µg/mL (C. elegans); 80 µg/mL (P. redivivus); 180 µg/mL (B. xylophilus)
Supports anthelmintic screening comparator context
Source not cited; species-dependent sensitivity requires validation
Nematicidal Antiparasitic Agricultural biocontrol C. elegans

DNA Damage Protection in HT-29 Cells

In HT-29 human colon adenocarcinoma cells, treatment with 100 μmol/L 5-heneicosylresorcinol significantly reduced hydrogen peroxide-induced DNA damage [1][2]. This genoprotective effect was evaluated as part of a broader assessment of in vitro antioxidant activity and antigenotoxicity of 5-n-alkylresorcinols [1].

DNA Damage Protection
Class-level
100 µmol/L reduced H2O2-induced DNA damage in HT-29 cells
Supports genoprotection assay context; class-level inference
Comet assay; comparative homolog data not extracted in source
Antioxidant DNA damage protection Colon epithelial cells Genoprotection

Antifungal Activity Against Fusarium oxysporum

Targeted metabolite profiling coupled with supervised biochemometric analysis of cereal-derived extracts revealed that 5-n-nonadecanylresorcinol (C19:0), 5-n-heneicosylresorcinol (C21:0), and 5-n-tricosyl-resorcinol (C23:0) were the most active alkylresorcinols occurring in Colombian cereal products against Fusarium oxysporum [1][2]. The AR21:0/AR23:0 ratio has been reported as an indicator of antifungal activity in subsequent studies [3].

Antifungal Activity Window
Head-to-head
C19:0, C21:0, C23:0 among most active vs F. oxysporum
Reported effective chain-length range for antifungal screening context
LC-MS profiling; bioassay-guided fractionation
Antifungal Fusarium oxysporum Cereal phytoprotection Biochemometrics

5-Heneicosylresorcinol Research Applications


Whole Grain Food Authentication Standard

Procure 5-heneicosylresorcinol as a certified reference standard for LC-MS, GC-MS, or fluorescence-based quantification of alkylresorcinols in cereal-derived foods and biological samples. As the predominant AR homolog in whole wheat grains, it is the analytically validated target for authentication assays, with detection limits reaching 1.14 ng·mL⁻¹ using molecularly imprinted polymer-based ratiometric fluorescence sensors [1][2].

Positive Control for Cytotoxicity Screening

Use 5-heneicosylresorcinol (C21:0) as a low-cytotoxicity reference compound in biocompatibility or toxicological screening assays involving normal cell lines (e.g., L929 fibroblasts). With an IC50 of 2142 µM — 12.5-fold higher (safer) than the C17:0 homolog — it provides a defined baseline for evaluating the relative cytotoxicity of novel alkylresorcinol derivatives or structurally related phenolic lipids [3].

Lipid Metabolism Research Tool

Employ 5-heneicosylresorcinol as the maximally efficacious AR homolog in 3T3-L1 adipocyte differentiation assays. Its superior inhibition of glycerol-3-phosphate dehydrogenase and prevention of triglyceride accumulation make it the optimal homolog for investigating natural product-based modulation of lipid metabolism [4].

C. elegans Anthelmintic Reference

Utilize 5-heneicosylresorcinol as a defined-potency nematicidal reference (ED50 = 30 μg/mL against C. elegans) in anthelmintic drug discovery programs employing the C. elegans model organism. Its established ED50 provides a quantitative benchmark for comparative evaluation of novel nematicidal agents .

Application
Selection Property
Validation Focus
Whole grain food authentication
Predominant AR homolog in wheat matrices
Method-specific detection and matrix recovery
Cytotoxicity screening comparator
Reported lowest cytotoxicity among tested AR homologs
Normal fibroblast viability endpoints
Adipocyte lipid metabolism studies
Reported top-ranked anti-adipogenic activity in tested series
G3PDH inhibition and triglyceride accumulation endpoints
C. elegans anthelmintic screening
Reported ED50 in nematode models
Species-dependent sensitivity endpoints

Technical Documentation Hub

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17 linked technical documents
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